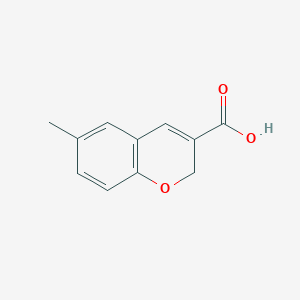

6-methyl-2H-chromene-3-carboxylic acid

Description

BenchChem offers high-quality 6-methyl-2H-chromene-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-methyl-2H-chromene-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-2H-chromene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-7-2-3-10-8(4-7)5-9(6-14-10)11(12)13/h2-5H,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOBSSLHZLHJYAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OCC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 6-methyl-2H-chromene-3-carboxylic acid

The following technical guide provides an in-depth analysis of 6-methyl-2H-chromene-3-carboxylic acid , a distinct heterocyclic scaffold often utilized in medicinal chemistry for its electronic properties and binding affinities.

Executive Summary & Critical Distinction

6-methyl-2H-chromene-3-carboxylic acid (Molecular Formula:

CRITICAL DISTINCTION: Researchers must distinguish this molecule from its oxidized analog, 6-methyl-2-oxo-2H-chromene-3-carboxylic acid (a coumarin derivative).[1]

-

Target Molecule (2H-Chromene): Contains a saturated methylene group (-CH₂-) at position 2 and a double bond at the

position.[1] It functions as a cyclic vinylogous acid.[1] -

Coumarin Analog (2-Oxo): Contains a carbonyl group (C=O) at position 2 (lactone).[1]

This guide focuses strictly on the 2H-chromene derivative, a privileged scaffold in the development of anticancer agents (specifically Bcl-2 inhibitors) and antimicrobial compounds due to its unique ring puckering and lipophilic profile.[1]

Chemical Structure & Physicochemical Properties[1][3][4][5][6]

The molecule consists of a benzene ring fused to a pyran ring.[1] The carboxylic acid at position 3, conjugated with the

Physicochemical Profile[6][7][8][9][10][11]

| Property | Value / Characteristic | Relevance to Drug Design |

| Molecular Weight | 190.19 g/mol | Fragment-based drug discovery (FBDD) compliant (<200 Da).[1] |

| Formula | -- | |

| Core Scaffold | 2H-1-Benzopyran (Chromene) | Lipophilic core with defined geometry.[1][2] |

| H-Bond Donors | 1 (Carboxylic Acid -OH) | Critical for receptor binding pocket interactions.[1] |

| H-Bond Acceptors | 3 (Ether O, Carbonyl O, Hydroxyl O) | Facilitates hydrogen bonding networks. |

| cLogP | ~2.4 - 2.8 (Predicted) | High membrane permeability; suitable for CNS targets.[1] |

| pKa (Acid) | ~4.2 - 4.5 | Ionized at physiological pH (COO⁻), improving solubility. |

| Electronic State | The C3-C4 double bond is electronically coupled to the carboxylate.[1] |

Synthetic Architectures

Synthesis of the 2H-chromene core requires preventing the oxidation to coumarin.[1] Two primary pathways are recommended: the Reductive Cyclization (Modified Baylis-Hillman) and the Rh(III)-Catalyzed Annulation .[1]

Pathway 1: Modified Baylis-Hillman & Cyclization (Robust)

This method utilizes salicylaldehyde derivatives.[1] The key is the formation of a Baylis-Hillman adduct followed by ether formation and cyclization without oxidation.[1]

Pathway 2: Rh(III)-Catalyzed C-H Activation (High Precision)

A modern approach using N-phenoxyacetamides and methyleneoxetanones.[1] This pathway ensures high regioselectivity for the 2H-chromene skeleton.[1]

Synthetic Logic Diagram

The following diagram illustrates the decision matrix for selecting the synthesis route based on available reagents and required scale.

Figure 1: Synthetic decision matrix comparing classical cyclization vs. transition-metal catalyzed activation.

Experimental Protocols

Protocol A: Synthesis via Salicylaldehyde (Standard)

Objective: Synthesize 6-methyl-2H-chromene-3-carboxylic acid from 2-hydroxy-5-methylbenzaldehyde.

Reagents:

-

2-hydroxy-5-methylbenzaldehyde (1.0 eq)[1]

-

Ethyl acrylate (3.0 eq)[3]

-

DABCO (1,4-Diazabicyclo[2.2.2]octane) (0.1 - 1.0 eq)[1]

-

Solvent: THF or Dichloromethane (DCM)

-

Hydrolysis Reagent: LiOH or NaOH (aq)

Methodology:

-

Baylis-Hillman Adduct Formation:

-

Cyclization:

-

If the intermediate (3-(2-hydroxy-5-methylphenyl)-2-methylenepropanoate) is isolated, treat with mild acid (p-TsOH) in refluxing benzene/toluene to effect ring closure to the ethyl ester of the target.[1]

-

-

Hydrolysis:

-

Dissolve the ester in THF/Water (1:1).

-

Add LiOH (2.0 eq) and stir at 0°C to RT.

-

Acidify with 1M HCl to precipitate the free acid.

-

Purification: Recrystallize from Ethanol/Water.[1]

-

Validation (NMR Expectations):

-

1H NMR (DMSO-d6):

- 2.30 (s, 3H, Ar-CH3).

- 4.80-5.00 (s/d, 2H, -CH2- at position 2).[1] Distinctive feature of 2H-chromene.

- 7.40 (s, 1H, Vinyl H at position 4).

- 12.00 (bs, 1H, -COOH).

Biological Potential & SAR[5][13][14]

The 2H-chromene-3-carboxylic acid scaffold serves as a bioisostere for cinnamic acids and flavonoids.[1]

Structure-Activity Relationship (SAR)[1]

-

C3-Carboxylic Acid: Essential for electrostatic interaction with positively charged residues (e.g., Arginine) in binding pockets (e.g., Bcl-2, bacterial DNA gyrase).

-

C6-Methyl Group: Enhances lipophilicity and fills hydrophobic pockets.[1] Substitution with electron-withdrawing groups (Cl, F) at this position often modulates metabolic stability.

- Double Bond: Locks the conformation. Reduction to the chroman (saturated) analog often results in a loss of potency due to increased flexibility (entropy penalty).

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional contribution of each moiety.[1]

References

-

PubChem. 6-methyl-2H-chromene-3-carboxylic acid (Compound Summary). National Library of Medicine. Available at: [Link]

-

Zhou, Z., et al. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade.[1][5] Organic Letters.[1][6] Available at: [Link]

-

Olomola, T. O., et al. (2019). Synthesis and Antimicrobial Activities of 2H-Chromene-3-Carboxamide Derivatives.[1][7] De La Salle University.[1] Available at: [Link]

-

Kaye, P. T., et al. (2003). Does the DABCO-catalysed reaction of 2-hydroxybenzaldehydes with methyl acrylate follow a Baylis–Hillman pathway? Organic & Biomolecular Chemistry.[1][8][5][9] Available at: [Link]

Sources

- 1. Buy 6-methyl-2-oxo-2H-chromene-3-carboxylic acid (EVT-432390) | 10242-13-4 [evitachem.com]

- 2. PubChemLite - 6-methyl-2h-chromene-3-carboxylic acid (C11H10O3) [pubchemlite.lcsb.uni.lu]

- 3. real.mtak.hu [real.mtak.hu]

- 4. Different Reaction Patterns in the Baylis-Hillman Reaction of Aryl Aldehydes with Phenyl Vinyl Ketone, Phenyl Acrylate and Phenyl Thioacrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade [organic-chemistry.org]

- 6. Baylis-Hillman Reaction [organic-chemistry.org]

- 7. dlsu.edu.ph [dlsu.edu.ph]

- 8. 2h-1-Benzopyran-3-carboxylic acid, 6-(chloromethyl)-2-oxo-, 3-chlorophenyl ester | C17H10Cl2O4 | CID 402516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Does the DABCO-catalysed reaction of 2-hydroxybenzaldehydes with methyl acrylate follow a Baylis–Hillman pathway? - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Foreword: The Chromene Scaffold - A Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of 6-methyl-2H-chromene-3-carboxylic Acid Derivatives

In the landscape of drug discovery, certain molecular frameworks consistently reappear across a spectrum of therapeutic targets. These are often referred to as "privileged structures" due to their ability to interact with multiple biological receptors. The chromene ring, a heterocyclic system composed of a benzene ring fused to a pyran ring, is a quintessential example of such a scaffold.[1][2] Found in a vast array of natural products, including alkaloids, flavonoids, and tocopherols, chromene derivatives have been the subject of intensive investigation, revealing a remarkable breadth of biological activities.[1] These activities span from antimicrobial and anticancer to anti-inflammatory and antioxidant properties.[2][3]

This guide focuses specifically on derivatives of 6-methyl-2H-chromene-3-carboxylic acid . The strategic placement of a methyl group at the C-6 position and a carboxylic acid at the C-3 position creates a unique electronic and steric profile, offering a versatile template for synthetic modification and targeted biological activity. As a Senior Application Scientist, my objective is not merely to list findings but to provide a cohesive narrative that explains the causal relationships between molecular structure, synthetic strategy, and biological function. We will delve into the mechanisms that underpin these activities, present the data that substantiates the claims, and provide the detailed experimental frameworks necessary for researchers to validate and build upon this work.

Part 1: Synthesis and Chemical Profile

The synthetic accessibility of a compound class is a critical determinant of its viability in a drug development pipeline. The 6-methyl-2H-chromene-3-carboxylic acid core is readily synthesized through established organic chemistry principles, often employing multicomponent reactions that align with the tenets of green chemistry.[2][4]

Core Synthesis Strategy: The Knoevenagel Condensation Approach

A prevalent and efficient method for constructing the chromene-3-carboxylic acid scaffold is the Knoevenagel condensation. This reaction typically involves a substituted salicylaldehyde and an active methylene compound, such as malonic acid or its esters, in the presence of a basic catalyst.

Conceptual Workflow: The synthesis begins with the reaction of 5-methylsalicylaldehyde with an active methylene compound like diethyl malonate or malonic acid. The presence of a base, such as piperidine or potassium 1,2,3,6-tetrahydrophthalimide, facilitates the initial condensation, which is then followed by an intramolecular cyclization (an oxa-Michael addition) to form the chromene ring.[5][6] Subsequent hydrolysis of the ester (if used) yields the target carboxylic acid.

Caption: General synthesis workflow for the target scaffold.

Physicochemical and Reactive Properties

The resulting molecule, 6-methyl-2-oxo-2H-chromene-3-carboxylic acid (a coumarin-3-carboxylic acid), possesses distinct reactive sites that allow for extensive derivatization.[7]

-

The Carboxylic Acid Group (C-3): This functional group is a key handle for creating derivatives such as esters and amides, significantly altering the compound's polarity, solubility, and ability to form hydrogen bonds.[7]

-

The Benzene Ring (C-6 Methyl Group): The electron-donating methyl group at the C-6 position can influence the electron density of the aromatic system, potentially modulating the compound's interaction with biological targets and its antioxidant capacity.

-

The Lactone Ring: The α,β-unsaturated lactone (pyrone ring) is a critical pharmacophore, and its electrophilic nature can allow for interactions with nucleophilic residues in enzyme active sites.[8]

Part 2: Antimicrobial Activity

The rise of multidrug-resistant pathogens represents a severe global health threat, necessitating the development of novel antimicrobial agents.[9] Chromene derivatives have emerged as a promising class of compounds in this arena, exhibiting activity against a broad spectrum of bacteria and fungi.[9][10]

Mechanism of Action

The antimicrobial effects of chromenes are multifaceted. Key mechanisms include:

-

Inhibition of Essential Enzymes: Chromenes can target and inhibit bacterial enzymes crucial for survival, such as DNA gyrase and topoisomerases, thereby preventing DNA replication and cell division.[10][11]

-

Cell Membrane Disruption: Some derivatives can interfere with the integrity of the bacterial cell membrane, leading to leakage of cellular contents and ultimately cell lysis and death.[10] This dual-action potential reduces the likelihood of rapid resistance development.

Structure-Activity Relationship (SAR) Insights

Studies on various chromene derivatives have shown that specific substitutions significantly impact antimicrobial potency. For 2H-chromene-3-carboxamides derived from the corresponding carboxylic acids, the nature of the substituent on the amide nitrogen and the halogen on the benzene ring can tune the activity. For example, certain halogenated derivatives have shown enhanced activity against Gram-positive bacteria like Bacillus cereus.[12] It has been suggested that activity against Gram-positive strains correlates with the electron-accepting ability of the molecule, while activity against Gram-negative strains may be linked to electron-donating properties.[12]

Quantitative Data Summary

The efficacy of antimicrobial agents is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microbe.

| Compound Class | Target Organism | MIC (mg/mL) | Reference Drug | MIC (mg/mL) | Citation |

| 2H-chromene-3-carboxamide (3a) | Bacillus cereus | 0.062 | Streptomycin | 0.125 | [12] |

| 2H-chromene-3-carboxamide (3c) | Bacillus cereus | 0.062 | Streptomycin | 0.125 | [12] |

| 2H-chromene-3-carboxamide (4c) | Bacillus cereus | 0.062 | Streptomycin | 0.125 | [12] |

| 2H-chromene-3-carboxamide (4b) | Candida albicans | - (Active) | Nystatin | - | [12] |

| 2H-chromene-3-carboxamide (4b) | Aspergillus niger | - (Active) | Nystatin | - | [12] |

Note: The specific derivatives 3a, 3c, 4b, and 4c are structurally related to the core topic and demonstrate the potential of the chromene-3-carboxylic acid platform.

Experimental Protocol: Agar Well Diffusion Assay

This protocol provides a standardized method for screening the antimicrobial activity of synthesized derivatives. It is a self-validating system when run with appropriate positive (known antibiotic) and negative (solvent) controls.

-

Media Preparation: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) according to the manufacturer's instructions. Sterilize by autoclaving and pour into sterile Petri plates. Allow the agar to solidify completely.

-

Inoculum Preparation: Prepare a fresh overnight culture of the test microorganism in a suitable broth. Adjust the turbidity of the culture to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Seeding the Plates: Using a sterile cotton swab, uniformly streak the standardized inoculum over the entire surface of the agar plate to ensure a confluent lawn of growth.

-

Well Preparation: Use a sterile cork borer (e.g., 6 mm diameter) to punch uniform wells into the agar.

-

Compound Loading: Prepare stock solutions of the test compounds (e.g., 1 mg/mL in DMSO). Carefully pipette a fixed volume (e.g., 100 µL) of the test compound solution into a designated well.

-

Controls: Load a positive control (e.g., streptomycin solution) and a negative control (e.g., pure DMSO) into separate wells on the same plate.

-

Incubation: Allow the plates to stand for 1 hour to permit diffusion of the compounds into the agar. Incubate the plates at 37°C for 24 hours (for bacteria) or at 28°C for 48-72 hours (for fungi).

-

Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters. A larger zone diameter indicates greater antimicrobial activity.

Part 3: Anticancer Activity

The chromene scaffold is a cornerstone in the development of novel anticancer agents.[3] Derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines, including those of the breast, colon, and liver.[13][14][15]

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which chromene derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[3][10] This is a highly regulated process that eliminates damaged or cancerous cells. Many anticancer drugs function by activating intrinsic or extrinsic apoptotic pathways. Thiochromene derivatives, for example, have been shown to inhibit key signaling pathways involved in cancer cell growth and survival, such as the ERK–MAPK pathway.[16] The ability to selectively trigger apoptosis in cancer cells while sparing normal cells is the hallmark of an effective chemotherapeutic agent.

Caption: Simplified pathway of chromene-induced apoptosis.

Quantitative Data Summary

Anticancer activity is measured in vitro using the IC₅₀ value, which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.

| Compound Class/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) | Citation |

| Chromene derivative 2 | HT-29 (Colon) | < Doxorubicin | Doxorubicin | - | [13][14] |

| Chromene derivative 5 | HepG-2 (Liver) | < Doxorubicin | Doxorubicin | - | [13][14] |

| Chromene derivative 6 | MCF-7 (Breast) | < Doxorubicin | Doxorubicin | - | [13] |

| N,6-dimethyl-3-nitro-4-(...)-4H-chromene-2-amine 3k | HeLa (Cervical) | Potent Activity | - | - | [3] |

Note: The specific derivatives listed highlight the broad applicability of the chromene scaffold against various cancers.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG-2) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like doxorubicin (positive control).

-

Incubation: Incubate the plate for another 48-72 hours under the same conditions.

-

MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as DMSO or acidified isopropanol, to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Part 4: Anti-inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are interconnected pathological processes that underpin many diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[17] Chromene derivatives have demonstrated promising dual activities in these areas.

Anti-inflammatory Mechanism

Certain 4H-chromene derivatives have been shown to be potent anti-inflammatory agents.[18][19] A key mechanism is the inhibition of nitric oxide (NO) production induced by inflammatory stimuli like tumor necrosis factor-α (TNF-α).[18] Overproduction of NO is a hallmark of chronic inflammation. Some compounds have also been shown to suppress the formation of prostaglandin E2, another critical inflammatory mediator.[19]

Antioxidant Mechanism

The antioxidant potential of chromenes is often attributed to their ability to donate a hydrogen atom to neutralize free radicals, a process facilitated by the presence of phenolic hydroxyl groups and the resonance stability of the resulting radical.[1][8] The chromene scaffold itself contributes to this stabilizing effect.[1] This free radical scavenging capacity helps protect cells from oxidative damage.[7]

Quantitative Data Summary

Antioxidant activity is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, where the IC₅₀ value represents the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals.

| Compound Class | Assay | IC₅₀ Value | Standard | Citation |

| Synthesized 2H-chromene derivatives | DPPH Scavenging | Promising | Ascorbic Acid | [2] |

| 4-hydroxy-chromene-2-one derivatives | DPPH, Hydroxyl Radical Scavenging | High Activity | - | [8] |

| Tetrahydro-4H-chromene derivatives | ABTS Assay | 0.11 – 0.51 µM | Ascorbic Acid | [4] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a rapid and reliable method to evaluate the in vitro antioxidant capacity of the chromene derivatives.

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep purple color.

-

Compound Preparation: Prepare stock solutions of the test compounds in methanol at various concentrations. Ascorbic acid or Trolox should be used as a positive control.

-

Reaction Mixture: In a 96-well plate or individual test tubes, add a fixed volume of the DPPH solution (e.g., 1 mL) to a specific volume of the test compound solution (e.g., 1 mL). For the blank, use methanol instead of the test compound.

-

Incubation: Mix the solutions thoroughly and incubate the plate/tubes in the dark at room temperature for 30 minutes.

-

Data Acquisition: Measure the absorbance of each solution at 517 nm using a spectrophotometer or microplate reader. The scavenging of DPPH radicals by the antioxidant compound results in a loss of the purple color, which is measured as a decrease in absorbance.

-

Data Analysis: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the test compound, and Abs_sample is the absorbance in the presence of the test compound. Plot the percentage of scavenging against the compound concentration to determine the IC₅₀ value.

Conclusion and Future Perspectives

The 6-methyl-2H-chromene-3-carboxylic acid scaffold represents a highly versatile and therapeutically relevant platform for drug discovery. The evidence strongly supports its potential in developing new antimicrobial, anticancer, anti-inflammatory, and antioxidant agents. The synthetic tractability of the core structure allows for extensive derivatization, enabling fine-tuning of its pharmacological profile through systematic structure-activity relationship studies.

Future research should focus on several key areas:

-

Mechanism Deconvolution: Elucidating the specific molecular targets and signaling pathways for the most potent derivatives.

-

In Vivo Efficacy: Translating the promising in vitro results into animal models of infection, cancer, and inflammation.

-

Safety and Toxicity Profiling: A thorough evaluation of the safety and selectivity of lead compounds is essential for their progression towards clinical development.

-

Green Synthesis Optimization: Further development of environmentally benign synthetic methods will enhance the sustainability of producing these valuable compounds.[2][10]

This guide has provided a comprehensive overview grounded in authoritative research, offering both the foundational knowledge and the practical methodologies for scientists to explore the rich biological landscape of these chromene derivatives.

References

- De La Salle University. Synthesis and Antimicrobial Activities of 2H-Chromene-3- Carboxamide Derivatives: Experimental and Computational Studies. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEruLoZL0THV3ll7dGd7LBAEdFXxrYXN9aXMe2EL1ZWnZmw93BJ5LR4ZYixGhkYA8MDwMQcAVJx0PB0XYlvujSPzbk31jSrCVbmHzJigG9WtfVd9HtuxnmLbo194KNUDutR4stDswKTCEp44FxCSQpznWHYmhBfV0JdSnr4lP8DFDsqWQWjTUXGh1wzql1Y9f8WP6xYFDDkGa-PjS_-nZdfAHiUzVzKpg==]

- Al-Warhi, T., et al. (2023). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3 ... - PubMed. Molecules, 28(2), 798. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFI0TF6cwB_sRrWn3TDj7Mqhn_7xy4OEPuhy8n5Tmym-81PIa0aQt7OrH3OxZC6IDby0vZ2cnh9a0ucgl4UfF8eY-Ul6587CisRDXMJCXtba9WkQWKhCMV3JHeziLmM0sALIk0r]

- Al-Warhi, T., et al. (2025). Green Synthesis of Chromene Derivatives with Anti-Microbial Activity: A Review. Asian Journal of Green Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2cnhnFEf5lrhHdrXvBHi3OKy_SgHu9k9hPEpKs2n1tOSMBNmd3mlqU7PNkBlfAHWG0qKyaKyDtgDc3XBubnX3i2O53OmdqoAVrQ7psAYxtkjsqolFz5KIHi4Gi-1RoHFRPV5Oc7rBRtnASecihkE_OItGVl04StJBfV1TknQbe9iicR1jtupdLzaNgKzR_7Xs2VIWCRbozcjMzJ628iHu1e_ozLa66StaJkMq]

- Arya, R. K., et al. (2023). Chromene as Antioxidants. In The Role of Chromenes in Drug Discovery and Development (pp. 215-224). BENTHAM SCIENCE PUBLISHERS. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFawe2_Wr8bFrRTDX8IQZLzkAJNtpjkLueeyMS9vnIXaEFWJrOoCTjicEUwBWm4-vhpA_F-6Kg1AIKTWzVTsUAX3CJ8Frx_KVoHciKWqlpRgoZprdtn3FcwpYU1g_RYcWlGCi26w-g=]

- Al-Warhi, T., et al. (2025). Chromenes As Antimicrobial Agents: Mechanisms, Efficacy, And Future Perspectives. Asian Journal of Research in Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0ct5565O_NRtmvUNkC1Q1vqqjauWvEySkLm6645MIvkMVx6Xr-kFGpvPbqlW-b6QsNQ3bC7Yy2rDtBJ8MjQCICrKdHQmiQrHl9fqnlZYBiXosTVsBPl1u5KECj4RSAlVUME3tFtiijHD7dHA1o0oEIooFcFud81OeAO11iNT2rJ0Fim2iWO1IeSxepIR5QAce1h3TLPSsZX1wXFwzoM2yJYgo_w_O]

- ResearchGate. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. [https://www.researchgate.net/publication/371058692_A_Comprehensive_Review_on_Chromene_Derivatives_Potent_Anti-Cancer_Drug_Development_and_Therapeutic_Potential]

- Patel, S. A., et al. (2023). Evaluation of Antioxidant Activity of 2H-Chromene Derivatives through Optimized Green Synthesis. Chemistry for Sustainable Development, 31(3), 261-274. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFioejvHa58ewPTdNLOcKIgxy9CQLiYFqK-yrdhnxG2e6OFDzDcrJW2p1D735kGziTX5xkxXkJ-tmmYDb6i5FC0ayE9Gx__lR6Ndy0QWByXHe1YOXtOKHANIYsOjFqACW5w3H0oTW3RuEIXmGYqUUNxp0cxrAIoq5NL8uuhiocte0tII-Zpyso=]

-

Al-Warhi, T., et al. (2023). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][10][12]Oxazines, and Chromeno[2,3-d]Pyrimidines. Molecules, 28(2), 798. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFu7PyZMvh59WPpFug98mc4MUU-F3cPCh1NYMWoWoRh07cOVxl5MDmWF0RK7RazmoPiE243EUvzZpbRn8LLfFBZ5WV_98rM0xIqhOE9BwEPJgNAA-BgBg6dU93pUpDTZ-z90jNg_YAA8HjBLWawc7Q=]

- Zábranská, E., et al. (2021). In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. International Journal of Molecular Sciences, 22(11), 5987. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8199347/]

- Kumar, V., et al. (2023). Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives. ACS Omega, 8(8), 7949-7961. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjXQptRenaI1M0TVEhF5ErOhbSV07kAuwA6csaE60kns04ojDUfih5vDneFbHfZONW91UH6zPxbRl-vfjHwb0uWZGl0OphtD08APv3Pf8DJ7dqLOmU67gtzIa55a6HvOcSNTnJ3oKX0EjoCGs=]

- Scilit. A Facile Green Synthesis of Chromene Derivatives as Antioxidant and Antibacterial Agents Through a Modified Natural Soil. [https://www.scilit.net/article/10.1002/slct.201802927]

- El-Dean, A. M. K. (2016). Synthesis, Characterization and Biological Studies of Chromene Derivatives. IslandScholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgkQhpvn2gFA6ltigOHUOv5ZRHzl2pHLFd_23coYRwWvIzRCsSAe59h_cnUwDroJCCoKJHGpRrGrGC7J9J4MVL244WdLGtXKRDBIZLGoxDKGe0vOALHXk0xuYffg95ZGeHe3lmTllp0bjzMhXtD8tM5XjlWQaZrad7SqsGcrY54g==]

- Singh, P., & Singh, J. (2021). Silver Nanoparticles Catalyzed Synthesis and Antimicrobial Activity of 2-Amino-4H-Chromenes. Letters in Applied NanoBioScience, 10(2), 2246-2250. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3SM2CQZ7ZozfEu7tIkSY8cwf2fg5O5EEnWtahdouZiakIkv0ToXhCI1_CqtvaZS3YbOietfZp4UYubdqmXRJuX8QsJGuNaTLAJ3ycIMWofxOAS_zSlrlQKsRfuVyFVa7AC4VXh5VhgxNnqDx_LBrSM0-oST8wJO9RpbOPZntiUjtzR9IrOOSc9Q==]

- Patel, S. A., et al. (2023). Evaluation of Antioxidant Activity of 2H-Chromene Derivatives through Optimized Green Synthesis. Elibrary. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvbG8FCQrNjcMvTr0uobHcfLL4I4c6PxblJPd409RQ9ehO_CR0VYaeEoryOxTYtCFMV8lodHx8UUothny6RH8yMBLVGzgDmzymx-vv9eebaN0AsQZAkz2EiUpE2VE-Do3ledA=]

- EvitaChem. 6-methyl-2-oxo-2H-chromene-3-carboxylic acid (EVT-432390). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4cD1HKbttjO4Tw5HmEL9H5fv3Q8rQfFJ1x1-eEcYgRAbHKXP0vZzf14tNPCMDoOqywUMcfQThKmqA8uihDbgNCU4C6UbYEt5t9tWHf8KiCg3BHp7uQlHDS2FJCAa04DcXc0SqluJY]

-

Semantic Scholar. Synthesis and Anticancer activity of Novel Chromene Derivatives, Chromeno[2,3-d][10][12]oxazines, and Chromeno[2,3-d]pyrimidines. [https://www.semanticscholar.org/paper/Synthesis-and-Anticancer-activity-of-Novel-Chromene-Al-Warhi-Al-Hazmi/377a28e83344d47190d71a17277685511b8178d8]

- Chung, S., et al. (2016). Synthesis and anti-inflammatory activities of 4H-chromene and chromeno[2,3-b]pyridine derivatives. Research on Chemical Intermediates, 42(2), 1-13. [https://www.semanticscholar.org/paper/Synthesis-and-anti-inflammatory-activities-of-and-Chung-Huang/0572186847849e75121b8f5209733ac971e4d84f]

- Pandey, S. K., et al. (2020). Efficient Synthesis of 3-Substituted Coumarins as Potential Anti-Microbial Agents. Journal of Chemical Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWc9meKqepN44C4O8xp_KWmS1zE8l2ApYB-BJfeqQ6wy8bnSY3jvYb93ePmndEnPrE4v9fsjtz34h4-S788yu8ZsRPfU0D413hy_c1jYV_3lPGEsApIe29bRGB33cTBXesupM=]

- ResearchGate. Synthesis and anti-inflammatory activities of 4H-chromene and chromeno[2,3-b]pyridine derivatives. [https://www.researchgate.

- Wang, Y.-H., et al. (2008). Neolignans, a Coumarinolignan, Lignan Derivatives, and a Chromene: Anti-inflammatory Constituents from Zanthoxylum avicennae. Journal of Natural Products, 71(2), 226-231. [https://pubs.acs.org/doi/10.1021/np0704953]

- Rocha, D. H. A., et al. (2022). Structures of the chromene derivatives whose anti-inflammatory activity is discussed. ResearchGate. [https://www.researchgate.net/figure/Structures-of-the-chromene-derivatives-whose-anti-inflammatory-activity-is-discussed_fig4_366472403]

- RSC Medicinal Chemistry. (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. [https://pubs.rsc.org/en/content/articlelanding/2025/md/d4md00995a]

-

Xu, C., et al. (2014). 6-Chloro-2-hydroxy-2-trifluoromethyl-2H-chromene-3-carboxylic acid (5-allylsulfanyl-[1][10][12]thiadiazol-2-yl)-amide. Molecular Diversity Preservation International. [https://www.mdpi.com/1422-8599/2014/7/M832]

- Sridhar, M. A., et al. (2016). Synthesis, characterization, and antibacterial activity of 6-Chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester. Physics @ Manasagangotri. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGf26OID3q8r5M-Z6jSpQnEEfe8XP32BBIg_8qrejnn0Aaxut4SjaUNbN7juXO4FUhD_2peov8nI8BTpV1WwBSr_u0THQnHAt89QOTfhnk0pW4DCOQM9gTds-fDR-raeIZp8d8kZx153e_J0LCrAHF256e4UltZpjqCpA==]

- El-Sayed, N. N. E., et al. (2015). Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment. Molecules, 20(9), 16396-16411. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6272214/]

- S. Surya, S., et al. (2012). Methyl 2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3024. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3515324/]

- Feasible pathways for the multi-dimensional synthesis of carboxylic acid from benzo-pyrone methyl ketone. (2020). Journal of Chemical Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdrBreO7YLZ_4zaEjodQbLiJ3Zg5zdeGj6kjFTYUotG959MfJSqzEKEN6SE9dTiwxzzh7hjfnBvYRRzahCQ50OjL4ZjtbtINFU-xAFdwSkPF8K8rYCGa2s6741XGvEBNOZSuq9HsdQLIPXJ5z5UjVFQL_KKJc5IDFLRsRFZrjjpqM=]

- Organic Chemistry Portal. Synthesis of 2H-chromenes (2H-benzopyrans). [https://www.organic-chemistry.org/synthesis/heterocycles/pyrans/2h-chromenes.shtm]

- UniCA IRIS. (2023). 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic an. [https://iris.unica.it/retrieve/handle/11584/357946/930777/EMAC_CA_Inhibitors_2023.pdf]30777/EMAC_CA_Inhibitors_2023.pdf]

Sources

- 1. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 2. sibran.ru [sibran.ru]

- 3. researchgate.net [researchgate.net]

- 4. A Facile Green Synthesis of Chromene Derivatives as Antioxidant and Antibacterial Agents Through a Modified Natural Soil | Scilit [scilit.com]

- 5. bhu.ac.in [bhu.ac.in]

- 6. Methyl 2-oxo-2H-chromene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy 6-methyl-2-oxo-2H-chromene-3-carboxylic acid (EVT-432390) | 10242-13-4 [evitachem.com]

- 8. In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ajrconline.org [ajrconline.org]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. islandscholar.ca [islandscholar.ca]

- 12. dlsu.edu.ph [dlsu.edu.ph]

- 13. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benthamscience.com [benthamscience.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. semanticscholar.org [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

Therapeutic potential of 6-methyl-2H-chromene-3-carboxylic acid in drug discovery

[1]

Executive Summary

The 2H-chromene-3-carboxylic acid moiety represents a privileged structure in medicinal chemistry, serving as a rigid, lipophilic pharmacophore capable of modulating diverse biological targets. This guide provides a technical deep-dive into 6-methyl-2H-chromene-3-carboxylic acid , addressing a critical nomenclature ambiguity in the field: the distinction between the 2-oxo-2H-chromene (coumarin) scaffold and the 2H-chromene (non-oxo) scaffold.[1]

While often conflated in database searches, these two distinct chemical entities offer unique therapeutic profiles. The 6-methyl substitution specifically enhances lipophilicity (

Structural Disambiguation & Chemical Foundation

To ensure experimental precision, we must distinguish between the two primary isoforms encountered in drug discovery campaigns.

| Feature | Scaffold A: Coumarin Derivative | Scaffold B: True Chromene Derivative |

| IUPAC Name | 6-methyl-2-oxo-2H-chromene-3-carboxylic acid | 6-methyl-2H-chromene-3-carboxylic acid |

| CAS Registry | 10242-13-4 | 28339-81-3 |

| Core Structure | Contains a lactone (cyclic ester) at C2.[1][2][3][4] | Contains a methylene ( |

| Reactivity | Michael acceptor; susceptible to nucleophilic attack at C4. | Electrocyclic activity; chiral center potential at C2. |

| Primary Targets | Kinases, Bacterial Gyrase, Carbonic Anhydrase. | COX-2, PPAR |

The "6-Methyl" Advantage

The introduction of a methyl group at the C6 position is not merely structural decoration.[1] In Structure-Activity Relationship (SAR) studies, this substitution:

-

Fills Hydrophobic Pockets: Optimizes van der Waals interactions within the binding sites of enzymes like cyclooxygenase-2 (COX-2).[1]

-

Blocks Metabolism: Sterically hinders oxidation at the para-position relative to the ring oxygen, potentially extending half-life (

).

Therapeutic Applications & Mechanism of Action

The Coumarin Scaffold (2-Oxo)

The 2-oxo derivative functions primarily as a versatile acylating agent and Michael acceptor .[1]

-

Antimicrobial Activity: The C3-carboxylic acid moiety mimics the acidic pharmacophore of quinolones.[1] When coupled with amines to form carboxamides, these derivatives inhibit bacterial DNA gyrase B.

-

Anticancer Mechanisms: 6-methyl-coumarin-3-carboxamides have demonstrated inhibition of the Hsp90 chaperone complex and specific tyrosine kinases.[1] The planar structure allows intercalation into DNA or ATP-binding pockets.[1]

The True Chromene Scaffold (2H)

The non-oxo 2H-chromene is a "master key" for nuclear receptors and inflammatory pathways.

-

COX-2 Selectivity: Substituted 2H-chromene-3-carboxylic acids (particularly with

at C2) are potent, selective COX-2 inhibitors.[1] The 6-methyl group aligns with the hydrophobic channel of the COX-2 active site, distinct from the larger pocket required by COX-1.[1] -

Metabolic Regulation (PPAR/FXR): Recent studies implicate 2H-chromene derivatives as dual agonists for Farnesoid X Receptor (FXR) and Peroxisome Proliferator-Activated Receptor (PPAR), treating non-alcoholic steatohepatitis (NASH).

Visualizing the Mechanism

The following diagram illustrates the divergent synthetic pathways and biological interactions for both scaffolds.

Caption: Divergent synthesis and therapeutic targeting of 6-methyl-chromene scaffolds.

Experimental Protocols

Protocol A: Synthesis of 6-Methyl-2-oxo-2H-chromene-3-carboxylic Acid

Rationale: This protocol utilizes a Knoevenagel condensation, the industry standard for generating the coumarin core efficiently.

Reagents:

-

5-Methylsalicylaldehyde (10 mmol)

-

Malonic acid (10 mmol)

-

Piperidine (Catalytic amount, 0.5 mL)

-

Ethanol (Solvent, 20 mL)

Step-by-Step Methodology:

-

Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 5-methylsalicylaldehyde and malonic acid in ethanol.

-

Initiation: Add piperidine dropwise. Note: Piperidine acts as the base catalyst to deprotonate the methylene group of malonic acid.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). -

Workup: Cool the reaction mixture to room temperature. Pour into ice-cold water (100 mL) and acidify with 1M HCl to pH 2–3 to precipitate the carboxylic acid.

-

Purification: Filter the solid precipitate. Recrystallize from hot ethanol to yield white/pale-yellow crystals.[1]

-

Validation: Verify structure via

-NMR. Key signal: Singlet at

Protocol B: In Vitro COX-2 Inhibition Screening (High-Throughput)

Rationale: To validate the anti-inflammatory potential of the 2H-chromene derivatives.

-

Enzyme Prep: Use recombinant human COX-2 enzyme in Tris-HCl buffer (pH 8.[1]0) with hematin and phenol co-factors.

-

Incubation: Incubate test compounds (0.01 – 100

) with the enzyme for 10 minutes at -

Substrate Addition: Initiate reaction by adding Arachidonic Acid (

). -

Detection: Measure

production using a colorimetric EIA kit after 2 minutes. -

Calculation: Determine

by plotting % inhibition vs. log concentration. Control: Celecoxib.[1]

Key Physicochemical Properties (Data Summary)

| Property | 6-Methyl-2-oxo (Coumarin) | 6-Methyl-2H (Chromene) | Relevance |

| Molecular Weight | 204.18 g/mol | 190.19 g/mol | Fragment-based drug design |

| LogP (Predicted) | ~1.8 | ~2.5 | Membrane permeability |

| H-Bond Donors | 1 (COOH) | 1 (COOH) | Receptor binding |

| H-Bond Acceptors | 4 | 3 | Solubility |

| Topological Polar Surface Area | ~66 | ~46 | BBB penetration potential |

References

-

EvitaChem. 6-Methyl-2-oxo-2H-chromene-3-carboxylic acid (EVT-432390) Technical Data.Link[1]

-

Zhou, Z., et al. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade.[1] Organic Letters. Link[1]

-

Gomes, et al. (2016). 6-Methyl-2-oxo-N-(quinolin-6-yl)-2H-chromene-3-carboxamide: crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E. Link[1]

-

PubChem. Compound Summary: 6-methyl-2-oxo-2H-chromene-3-carboxylic acid (CID 10242-13-4).[1]Link[1]

-

Google Patents. US11555023B2: Process for the differential solubility-driven asymmetric transformation of substituted 2H-chromene-3-carboxylic acids.[1][5]Link[1]

Sources

- 1. 849831-37-4|(E)-3-(3-Methoxyphenyl)-2-methylacrylic acid|BLD Pharm [bldpharm.com]

- 2. 6-methyl-2-oxo-N-phenyl-2H-chromene-3-carboxamide | C17H13NO3 | CID 10423722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Molecular weight and physicochemical characteristics of 6-methyl-2H-chromene-3-carboxylic acid

This technical guide details the physicochemical profile, synthesis, and characterization of 6-methyl-2H-chromene-3-carboxylic acid .

Executive Summary & Critical Distinction

6-Methyl-2H-chromene-3-carboxylic acid is a functionalized benzopyran derivative distinct from the more common coumarin (2-oxo-2H-chromene) class. It serves as a vital scaffold in the development of antiviral agents, anticancer therapeutics, and selective receptor modulators (e.g., FXR/PPAR agonists).

⚠️ Critical Structural Distinction

Researchers must distinguish this compound from its oxidized analog, 6-methylcoumarin-3-carboxylic acid. The absence of the C2-carbonyl group in the 2H-chromene scaffold fundamentally alters its electronic properties, solubility, and reactivity profile.

| Feature | 6-Methyl-2H-chromene-3-carboxylic acid | 6-Methyl-2-oxo-2H-chromene-3-carboxylic acid |

| Common Name | 6-Methyl-3-carboxychromene | 6-Methylcoumarin-3-carboxylic acid |

| C2 Position | Methylene (-CH₂-) | Carbonyl (-C=O) |

| Electronic Nature | Electron-rich enol ether character | Electron-deficient lactone |

| Fluorescence | Weak/None | Highly Fluorescent |

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Identification Data

| Parameter | Detail |

| CAS Number | 28339-81-3 |

| IUPAC Name | 6-methyl-2H-chromene-3-carboxylic acid |

| Molecular Formula | C₁₁H₁₀O₃ |

| Molecular Weight | 190.19 g/mol |

| SMILES | CC1=CC2=C(C=C1)OCC(C(=O)O)=C2 |

| InChI Key | DEBZQUFVQZPPLC-UHFFFAOYSA-N (Analogous Parent) |

Physicochemical Characteristics

Data derived from experimental synthesis reports and computational modeling of the chromene scaffold.

| Property | Value / Description | Source/Note |

| Appearance | Yellow Solid | Experimental [1] |

| Melting Point | 184–186 °C (Parent) | Parent compound data; 6-Me derivative likely similar. |

| Solubility | DMSO, Ethanol, Ethyl Acetate | Soluble in polar organic solvents. |

| pKa (Acid) | 4.2 ± 0.5 (Predicted) | Typical for conjugated enoic acids. |

| LogP | ~2.1 (Predicted) | More lipophilic than coumarin analogs due to loss of C=O. |

| H-Bond Donors | 1 (COOH) | |

| H-Bond Acceptors | 3 (COOH, Ether O) |

Synthetic Methodology

The most robust synthesis of 6-methyl-2H-chromene-3-carboxylic acid utilizes a DABCO-mediated annulation followed by nitrile hydrolysis. This route avoids the harsh conditions often required to reduce coumarins.

Reaction Pathway Diagram

Caption: Two-step synthesis via DABCO-mediated annulation of salicylaldehyde and acrylonitrile.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Methyl-2H-chromene-3-carbonitrile

-

Reagents: Dissolve 5-methylsalicylaldehyde (1.0 eq) in acrylonitrile (1.0 M concentration).

-

Catalyst: Add 1,4-diazabicyclo[2.2.0]octane (DABCO) (0.2 eq).

-

Reaction: Heat the mixture to reflux under an argon atmosphere for 15 hours.

-

Work-up: Cool to room temperature. Dilute with Ethyl Acetate (EA) and 1 M NaOH (1:1).

-

Extraction: Separate the organic layer, dry over Na₂SO₄, and evaporate the solvent.

-

Purification: Purify the residue via silica gel column chromatography to obtain the nitrile intermediate.

Step 2: Hydrolysis to Carboxylic Acid

-

Hydrolysis: Suspend the nitrile (from Step 1) in 10% NaOH (0.2 M suspension).

-

Reaction: Reflux for 6 hours.

-

Acidification: Cool the solution and acidify carefully with 10% HCl.

-

Isolation:

-

If precipitate forms: Filter, wash with cold water, and dry under vacuum.

-

If no precipitate: Extract 3x with Ethyl Acetate, dry over Na₂SO₄, and evaporate.

-

-

Yield: Typical yields for this step are ~40% [1].

Analytical Characterization

Validation of the 2H-chromene structure (vs. coumarin) relies heavily on ¹H-NMR , specifically the signal for the C2-methylene protons.

¹H-NMR Spectroscopy (400 MHz, DMSO-d₆)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Structural Significance |

| 12.60 ppm | s (broad) | 1H | -COOH | Carboxylic acid proton |

| 7.30 ppm | s | 1H | C4-H | Vinyl proton of the pyran ring |

| 7.07 ppm | dd | 1H | Ar-H | Aromatic ring proton |

| 6.74 ppm | d | 1H | Ar-H | Aromatic ring proton |

| 4.85 ppm | d (J=1.4 Hz) | 2H | C2-H₂ | Diagnostic: Confirms 2H-chromene (Not Coumarin) |

| 2.21 ppm | s | 3H | -CH₃ | Methyl group on aromatic ring |

Note: The doublet at 4.85 ppm is the definitive fingerprint for the 2H-chromene scaffold. In coumarins, this position is a carbonyl carbon and lacks protons.

Biological Applications & Drug Likeness

Therapeutic Potential

-

FXR/PPAR Agonists: This scaffold has been identified in patents for dual agonists of the Farnesoid X Receptor (FXR) and Peroxisome Proliferator-Activated Receptor delta (PPARδ), relevant for treating Non-Alcoholic Steatohepatitis (NASH) [1].

-

Anticancer Agents: 2H-chromene derivatives act as apoptosis inducers and inhibitors of tubulin polymerization.

Drug-Likeness (Lipinski's Rule of 5)

-

MW < 500: Yes (190.19)

-

LogP < 5: Yes (~2.1)

-

H-Bond Donors < 5: Yes (1)

-

H-Bond Acceptors < 10: Yes (3)

References

-

Merk, D. et al. (2019). Dual Agonists of FXR and PPARδ and Their Uses. World Intellectual Property Organization, Patent WO2019057969A1.

-

PubChem Database. (2025).[1] 2H-chromene-3-carboxylic acid (Parent Compound Data).[2][3][4][5][6][7][8] National Library of Medicine.

-

Organic Chemistry Portal. (2025). Synthesis of 2H-chromenes (2H-benzopyrans).

Sources

- 1. 2H-chromene-3-carboxylic acid | C10H8O3 | CID 322304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS:58734-32-0, 8-甲基-2-氧代-2H-苯并吡喃-3-羧酸-毕得医药 [bidepharm.com]

- 3. 5-Methylsalicylaldehyde | 613-84-3 [chemicalbook.com]

- 4. 51593-69-2|2H-Chromene-3-carbaldehyde|BLD Pharm [bldpharm.com]

- 5. 10242-13-4|6-Methyl-2-oxo-2H-chromene-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. 2H-CHROMENE-3-CARBOXYLIC ACID | CAS 22649-28-1 [matrix-fine-chemicals.com]

- 7. Sigma-Aldrich Methyl 6-methoxy-2H-chromene-3-carboxylate | Sigma-Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

The Pharmacophoric Significance of 6-Methyl-2H-Chromene-3-Carboxylic Acid: A Technical Guide for Drug Discovery

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that exhibit a remarkable propensity for binding to diverse biological targets and eliciting a spectrum of pharmacological responses. The chromene nucleus, a benzopyran system, is a quintessential example of such a scaffold, found in a vast array of natural products and synthetic compounds with profound biological activities.[1] This in-depth guide focuses on a specific, promising derivative: 6-methyl-2H-chromene-3-carboxylic acid . We will dissect its role as a pharmacophore, exploring its synthetic accessibility, diverse biological activities, and the critical structure-activity relationships that govern its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, providing both a high-level strategic overview and detailed, actionable protocols to empower further investigation into this versatile molecular core.

The Chromene Core: A Foundation of Versatility

The 2H-chromene-3-carboxylic acid scaffold is characterized by a bicyclic system comprising a benzene ring fused to a pyran ring, with a carboxylic acid moiety at the 3-position. The "6-methyl" designation specifies a methyl group substitution on the benzene ring, a seemingly minor modification that can significantly influence the molecule's electronic properties, lipophilicity, and ultimately, its biological activity.

The inherent chemical features of this scaffold are key to its function as a pharmacophore:

-

Planarity and Aromaticity: The largely planar structure allows for effective π-π stacking interactions with aromatic residues in protein binding pockets.

-

Hydrogen Bonding Capabilities: The carboxylic acid group is a potent hydrogen bond donor and acceptor, crucial for anchoring the molecule to its biological target. The carbonyl group in the pyran ring also acts as a hydrogen bond acceptor.

-

Lipophilicity: The benzopyran core provides a degree of lipophilicity, facilitating cell membrane permeability.[2] The 6-methyl group further enhances this property.

-

Synthetic Tractability: The chromene ring system is readily synthesized and amenable to a wide range of chemical modifications, allowing for the systematic exploration of structure-activity relationships.

Synthesis of the 6-Methyl-2H-Chromene-3-Carboxylic Acid Scaffold

The synthetic accessibility of a pharmacophore is a critical factor in its utility for drug discovery. The 6-methyl-2H-chromene-3-carboxylic acid core can be reliably synthesized through several established methods, most commonly via a Knoevenagel condensation followed by cyclization.

Experimental Protocol: Synthesis of 6-Methyl-2-oxo-2H-chromene-3-carboxylic acid

This protocol outlines a common and effective method for the synthesis of the title compound.

Materials:

-

5-Methylsalicylaldehyde

-

Malonic acid

-

Pyridine

-

Aniline

-

10% Hydrochloric acid (HCl)

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve 5-methylsalicylaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (5 mL).

-

Add a catalytic amount of aniline (0.1 eq) to the mixture.

-

Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold 10% HCl (50 mL).

-

A yellow precipitate of 6-methyl-2-oxo-2H-chromene-3-carboxylic acid will form.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove any residual acid.

-

Recrystallize the crude product from ethanol to yield pure, yellow crystals of 6-methyl-2-oxo-2H-chromene-3-carboxylic acid.

-

Dry the final product under vacuum and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Activities and Therapeutic Potential

The 6-methyl-2H-chromene-3-carboxylic acid scaffold has been implicated in a diverse range of biological activities, highlighting its potential as a starting point for the development of novel therapeutics.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of chromene derivatives. The 6-methyl-2H-chromene-3-carboxylic acid pharmacophore contributes to this activity through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways. While specific IC50 values for the parent carboxylic acid are not extensively reported, its derivatives have shown significant cytotoxicity against a range of cancer cell lines.

Structure-Activity Relationship (SAR) Insights:

The anticancer potency of the 6-methyl-2H-chromene-3-carboxylic acid scaffold can be significantly modulated by derivatization of the carboxylic acid group, often into amides.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-imino-6-methyl-2H-chromene-3-(N-(4-chlorophenyl))carboxamide | A-549 (Lung) | 0.9 | [3] |

| 2-imino-6-methyl-2H-chromene-3-(N-(4-chlorophenyl))carboxamide | MCF-7 (Breast) | 8.5 | [3] |

| 2-imino-6-methyl-2H-chromene-3-(N-(4-chlorophenyl))carboxamide | Caco-2 (Colon) | 9.9 | [3] |

| Benzochromene Derivative | MCF-7 (Breast) | 4.6-21.5 | [4] |

These findings underscore the importance of the 6-methyl-2H-chromene-3-carboxylic acid core as a foundational element for the design of novel anticancer agents. The conversion of the carboxylic acid to various amides appears to be a fruitful strategy for enhancing potency.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details a standard method for assessing the anticancer activity of synthesized compounds.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HepG2)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Test compounds dissolved in DMSO

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of the test compounds in culture medium.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and a vehicle control (DMSO).

-

Incubate the plates for another 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. The chromene scaffold has been identified as a promising source of novel antibacterial and antifungal compounds.

Structure-Activity Relationship (SAR) Insights:

The antimicrobial activity of the 6-methyl-2H-chromene-3-carboxylic acid scaffold is influenced by substitutions on the chromene ring and derivatization of the carboxylic acid.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 6-Bromo-2H-chromene-3-carboxamide | Bacillus cereus | 62 | [5] |

| N-benzyl-6-chloro-2H-chromene-3-carboxamide | Candida albicans | - | [5] |

| N-benzyl-6-chloro-2H-chromene-3-carboxamide | Aspergillus niger | - | [5] |

| Coumarin-3-carboxamide derivative | S. epidermidis | 312.5 | [6] |

| Coumarin-3-carboxamide derivative | S. aureus | 312.5 | [6] |

The data suggests that halogenation of the chromene ring and conversion of the carboxylic acid to specific amides can enhance antimicrobial potency.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of a compound against bacterial and fungal strains.[7]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Mueller-Hinton Broth (MHB) for bacteria

-

RPMI-1640 medium for fungi

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well microtiter plates

-

Standard antibiotic (e.g., streptomycin) and antifungal (e.g., nystatin) drugs

Procedure:

-

Prepare a stock solution of the test compound.

-

Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

-

Prepare an inoculum of the microorganism adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Add the microbial inoculum to each well.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 24 hours for bacteria and at 28-35°C for 48-72 hours for fungi.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]

Anti-inflammatory and Antioxidant Activity

Chronic inflammation and oxidative stress are implicated in a wide range of diseases. The 6-methyl-2H-chromene-3-carboxylic acid scaffold has demonstrated potential as both an anti-inflammatory and antioxidant agent.[2]

Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways

Recent studies have elucidated the anti-inflammatory mechanism of 6-methylcoumarin, a closely related precursor. It has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by downregulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2] This inhibition leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE₂), and cytokines like TNF-α, IL-1β, and IL-6.[2]

The diagram below illustrates the inhibitory effect of the 6-methylcoumarin scaffold on the NF-κB signaling pathway.

Caption: Inhibition of the NF-κB signaling pathway by the 6-methylcoumarin scaffold.

Future Directions and Conclusion

The 6-methyl-2H-chromene-3-carboxylic acid scaffold represents a highly versatile and promising pharmacophore for the development of novel therapeutics. Its synthetic accessibility, coupled with a broad spectrum of biological activities, makes it an attractive starting point for medicinal chemistry campaigns.

Key takeaways for future research include:

-

Systematic SAR Studies: A comprehensive evaluation of substitutions at various positions of the chromene ring is warranted to delineate the precise structural requirements for optimal activity against different biological targets.

-

Mechanism of Action Studies: While the inhibition of NF-κB and MAPK pathways provides a strong foundation, further investigation into the specific molecular targets of 6-methyl-2H-chromene-3-carboxylic acid and its derivatives is crucial.

-

Exploration of Underexplored Therapeutic Areas: The diverse biological activities suggest that this scaffold may have potential in therapeutic areas beyond those already investigated, such as neurodegenerative diseases and metabolic disorders.

-

Pharmacokinetic and Toxicological Profiling: Promising lead compounds based on this scaffold will require thorough ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling to assess their drug-like properties.

References

-

Olomola, O. O., et al. (2018). Synthesis and Antimicrobial Activities of 2H-Chromene-3-Carboxamide Derivatives: Experimental and Computational Studies. De La Salle University Research Congress Proceedings. [Link]

-

Graphviz. (n.d.). DOT Language. Retrieved from [Link]

-

Kim, M. J., et al. (2021). Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways. Molecules, 26(17), 5351. [Link]

-

Sridhar, M. A., et al. (2016). Synthesis, characterization, and antibacterial activity of 6-Chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester. Physics @ Manasagangotri. [Link]

-

Kavirajan, N. (2017). DOT language — Beginner. Medium. [Link]

-

Silva, F. C., et al. (2023). Evaluation of cytotoxicity forward four human cancer cell lines (percentage of inhibition at 25 µg mL-1) for compounds 1 and 3-11, using MTT assay. SciELO. [Link]

-

Reaction Biology. (n.d.). Optimization of synthesis and evaluation of antitumor properties. Retrieved from [Link]

-

S, S., & G, M. (2017). Antibacterial Efficacy and Minimum Inhibitory Concentrations of Medicinal Plants Against Wound Pathogens. Biomedical and Pharmacology Journal, 10(4), 1841-1846. [Link]

-

Celik, H., et al. (2020). Synthesis and Antimicrobially Activities of Coumarin-3-Carboxamide Derivatives. Revue Roumaine de Chimie, 65(1), 59-66. [Link]

-

Nguyen, T. H. L., et al. (2016). Microwave-Assisted Synthesis of some chromene compounds and Their Biological Activity Assessment. Journal of Multidisciplinary Engineering Science and Technology (JMEST), 3(8). [Link]

-

Kumar, D., et al. (2017). New 2-Imino-2H-Chromene-3(N-aryl)carboxamides as Potential Cytotoxic Agents. Anticancer Agents in Medicinal Chemistry, 17(1), 85-92. [Link]

-

Li, Y., et al. (2021). Combination Effect of Three Main Constituents From Sarcandra glabra Inhibits Oxidative Stress in the Mice Following Acute Lung Injury: A Role of MAPK-NF-κB Pathway. Frontiers in Pharmacology, 11, 599426. [Link]

-

Saffari, Z., et al. (2014). Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines. Tumor Biology, 35(12), 12343-12351. [Link]

-

Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. [Link]

-

Prashanth, T., et al. (2016). Synthesis, Characterization, and Antibacterial Activity of 7-Fluoro-2-oxo-2 H -chromene-3-carboxylic Acid Ethyl Ester. ResearchGate. [Link]

-

Al-Warhi, T., et al. (2025). Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. Molecules, 30(21), 4167. [Link]

-

Graphviz. (2022). dot. Retrieved from [Link]

-

Journal of Young Pharmacists. (n.d.). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1′-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Retrieved from [Link]

-

El-Agrody, A. M., et al. (2023). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][2][5]Oxazines, and Chromeno[2,3-d]Pyrimidines. Letters in Organic Chemistry, 20(1), 58-69. [Link]

-

Grisward. (2022, July 3). Tips for Pathway Schematic design? [Online forum post]. Reddit. [Link]

-

Original Research Article. (n.d.). Retrieved from [Link]

-

Olomola, O. O., et al. (2018). Synthesis and Antimicrobial Activities of 2H-Chromene-3-Carboxamide Derivatives. ResearchGate. [Link]

-

Saeed, A., et al. (2012). Methyl 2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3024. [Link]

-

SciSpace. (n.d.). NF-κB Signaling Pathway Diagram. Retrieved from [Link]

-

Lipniacki, T., et al. (2013). A plausible identifiable model of the canonical NF-κB signaling pathway. ResearchGate. [Link]

-

Angeli, A., et al. (2023). 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2270960. [Link]

-

ReportServer. (n.d.). ReportServer Admin Guide 6.0 - 14. Graphviz DOT. Retrieved from [Link]

-

Tieri, P., et al. (2012). Charting the NF-κB Pathway Interactome Map. PLoS ONE, 7(3), e32678. [Link]

-

Ge, X., et al. (2025). Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal. bioRxiv. [Link]

-

Tieri, P., et al. (2012). Charting the NF-kB Pathway Interactome Map. PLOS ONE, 7(3), e32678. [Link]

-

Fayed, E. A. A., et al. (2006). Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Molecules, 11(3), 153-163. [Link]

-

Gao, A., et al. (2024). Potential COX-2 inhibitors modulating NF-κB/MAPK signaling pathways: Design, synthesis and evaluation of anti-inflammatory activity of Pterostilbene-carboxylic acid derivatives with an oxime ether moiety. Bioorganic & Medicinal Chemistry, 118, 118022. [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid.... Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. New 2-Imino-2H-Chromene-3(N-aryl)carboxamides as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dlsu.edu.ph [dlsu.edu.ph]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. uomphysics.net [uomphysics.net]

The Evolving Chemistry of 2H-Chromene-3-Carboxylic Acids: A Technical Guide to Their History, Synthesis, and Applications

Abstract

The 2H-chromene-3-carboxylic acid scaffold is a privileged heterocyclic motif that has garnered significant attention in the fields of medicinal chemistry, drug discovery, and materials science. This in-depth technical guide provides a comprehensive overview of the history, discovery, and synthetic evolution of substituted 2H-chromene-3-carboxylic acids. We will explore the journey from classical condensation reactions to modern catalytic methodologies, offering a comparative analysis of their strengths and limitations. Furthermore, this guide will delve into the diverse biological activities exhibited by these compounds, with a particular focus on their anticancer and antimicrobial properties, supported by quantitative structure-activity relationship (SAR) data. Detailed experimental protocols for key synthetic transformations and visualizations of reaction mechanisms are provided to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to innovate within this promising area of chemical science.

Introduction: The Significance of the 2H-Chromene Core

The 2H-chromene (2H-1-benzopyran) moiety is a fundamental structural unit found in a vast array of natural products, including flavonoids, tocopherols, and anthocyanins.[1] This recurring presence in nature hints at its evolutionary selection for specific biological functions, making it a compelling starting point for the design of novel therapeutic agents. The incorporation of a carboxylic acid group at the 3-position of the 2H-chromene ring introduces a key functional handle for further molecular elaboration and can significantly influence the compound's physicochemical properties and biological activity.[2] Derivatives of 2H-chromene-3-carboxylic acid have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects, positioning them as valuable scaffolds in drug discovery programs.[3][4]

A Historical Journey: The Discovery and Synthetic Evolution

The exploration of chromene chemistry has a rich history, with early efforts focused on the synthesis of the related coumarin (2H-chromen-2-one) structures. These foundational discoveries paved the way for the development of methods to access the broader class of 2H-chromenes and their derivatives.

Classical Approaches: The Era of Condensation Reactions

The late 19th and early 20th centuries saw the advent of several named reactions that became the cornerstones of chromene and coumarin synthesis.

-

Pechmann Condensation: Discovered by Hans von Pechmann in 1883, this acid-catalyzed reaction between a phenol and a β-ketoester is a classic method for coumarin synthesis.[3] While not a direct route to 2H-chromene-3-carboxylic acids, its historical significance lies in establishing a fundamental strategy for constructing the benzopyran core. The mechanism involves an initial transesterification followed by an intramolecular electrophilic attack on the activated phenol ring.[3]

-

Knoevenagel-Doebner Condensation: This variation of the Knoevenagel condensation, which involves the reaction of an o-hydroxybenzaldehyde with a compound containing an active methylene group (like malonic acid or its esters) in the presence of a basic catalyst, has been a workhorse for the synthesis of coumarin-3-carboxylic acids.[5] The reaction proceeds through a tandem Knoevenagel condensation and intramolecular cyclization. The choice of catalyst and reaction conditions can be tuned to favor the formation of the desired product.[5]

-

Baylis-Hillman Reaction: While not a direct synthesis of the carboxylic acid, the Baylis-Hillman reaction offers a versatile route to functionalized allylic alcohols from aldehydes and activated alkenes.[6] These intermediates can be subsequently cyclized to form 2H-chromene derivatives, including esters that can be hydrolyzed to the corresponding carboxylic acids. This method provides access to a different substitution pattern compared to the Knoevenagel-Doebner approach.[7]

Modern Renaissance: Catalysis and Efficiency

The 21st century has witnessed a surge in the development of more efficient and selective methods for the synthesis of 2H-chromene-3-carboxylic acids, driven by the advancements in transition metal catalysis.

-

Rhodium(III)-Catalyzed C-H Activation/[3+3] Annulation: A significant breakthrough was the development of a rhodium(III)-catalyzed redox-neutral synthesis of 2H-chromene-3-carboxylic acids from N-phenoxyacetamides and methyleneoxetanones.[8] This method proceeds via a cascade C-H activation and an unusual [3+3] annulation sequence, offering excellent regioselectivity and broad substrate compatibility under mild conditions.[8] Mechanistic studies suggest a Rh(III)-Rh(V)-Rh(III) catalytic cycle.[8] This approach represents a paradigm shift from classical condensation methods, enabling the construction of the chromene core with high atom economy.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route to a target substituted 2H-chromene-3-carboxylic acid depends on several factors, including the desired substitution pattern, scalability, and tolerance of functional groups.

| Method | Precursors | Conditions | Advantages | Disadvantages |

| Knoevenagel-Doebner Condensation | o-Hydroxybenzaldehydes, Malonic acid/esters | Basic catalysts (e.g., piperidine, pyridine) | Well-established, readily available starting materials, good for coumarin-3-carboxylic acids | Can require harsh conditions, limited scope for certain substitutions |

| Baylis-Hillman Reaction & Cyclization | o-Hydroxybenzaldehydes, Activated alkenes | Tertiary amine or phosphine catalysts | Access to diverse substitution patterns, forms functionalized intermediates | Often slow, may require a separate cyclization step, not a direct route to the acid |

| Rhodium(III)-Catalyzed C-H Activation | N-Phenoxyacetamides, Methyleneoxetanones | Rh(III) catalyst, mild conditions | High efficiency, excellent regioselectivity, broad substrate scope, atom economical | Requires a specific catalyst system, starting materials may be more complex to synthesize |

Synthetic Protocols: A Practical Guide

Protocol 1: Knoevenagel-Doebner Synthesis of 2-Oxo-2H-chromene-3-carboxylic Acid

This protocol describes a general procedure for the synthesis of a coumarin-3-carboxylic acid, a close analogue and precursor to 2H-chromene-3-carboxylic acids.

Materials:

-

Substituted salicylaldehyde (1.0 equiv)

-

Malonic acid (1.1 equiv)

-

Pyridine (solvent)

-

Piperidine (catalytic amount)

-

Hydrochloric acid (10% aqueous solution)

-

Ethanol for recrystallization

Procedure:

-

To a solution of the substituted salicylaldehyde in pyridine, add malonic acid and a catalytic amount of piperidine.

-

Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a stirred solution of 10% hydrochloric acid.

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to afford the pure 2-oxo-2H-chromene-3-carboxylic acid.

Protocol 2: Rhodium(III)-Catalyzed Synthesis of a Substituted 2H-Chromene-3-carboxylic Acid

This protocol is based on the modern C-H activation approach.[8]

Materials:

-

Substituted N-phenoxyacetamide (1.0 equiv)

-

Methyleneoxetanone (1.5 equiv)

-

[Cp*RhCl2]2 (2.5 mol%)

-

CsOAc (2.0 equiv)

-

Acetonitrile (MeCN) as solvent

Procedure:

-

In a sealed reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the N-phenoxyacetamide, methyleneoxetanone, [Cp*RhCl2]2, and CsOAc.

-

Add anhydrous acetonitrile as the solvent.

-

Stir the reaction mixture at 60 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired 2H-chromene-3-carboxylic acid.

Biological Activities and Structure-Activity Relationships (SAR)

Substituted 2H-chromene-3-carboxylic acids and their derivatives have emerged as a versatile class of bioactive molecules with significant therapeutic potential.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of this scaffold against a range of human cancer cell lines. The mechanism of action is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

Structure-Activity Relationship Insights:

-

Substitution on the Benzene Ring: The nature and position of substituents on the aromatic ring significantly influence cytotoxicity. Halogen atoms, particularly chlorine and fluorine, often enhance anticancer activity.[9]

-